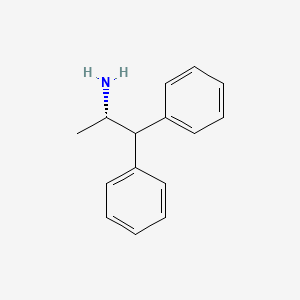

(S)-1,1-diphenylpropan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKICCFGYSXSAI-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987025 | |

| Record name | 1,1-Diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67659-37-4 | |

| Record name | 1,1-Diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1,1-Diphenyl-2-aminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-1,1-diphenylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,1-diphenylpropan-2-amine, a chiral amine, holds significance in synthetic organic chemistry and drug development due to its structural motifs.[1] As a derivative of amphetamine, its stereochemistry plays a crucial role in its biological activity and potential therapeutic applications. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established analytical methodologies.

Molecular and Physicochemical Properties

The foundational physical properties of this compound are summarized in the table below. These constants are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molecular Weight | 211.31 g/mol | [1] |

| Melting Point | 78-82 °C | |

| Boiling Point | 324.2 °C at 760 mmHg | |

| CAS Number | 67659-37-4 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. As a primary amine, this compound exhibits a predictable solubility pattern based on its structure. The presence of the polar amine group allows for hydrogen bonding, rendering it soluble in acidic aqueous solutions through the formation of the corresponding ammonium salt. Conversely, the two bulky, nonpolar phenyl groups contribute to its solubility in a range of organic solvents.

A systematic approach to determining the solubility profile involves qualitative analysis in a variety of common laboratory solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol outlines a standardized method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

-

Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Methanol, Dichloromethane, Acetone, Hexane

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

Repeat: Repeat the procedure for each solvent.

Causality of Solvent Choice: The selection of solvents with varying polarities (from polar protic like water and ethanol, to polar aprotic like acetone, and nonpolar like hexane) provides a comprehensive understanding of the compound's solubility behavior. The inclusion of acidic and basic aqueous solutions is crucial for characterizing the solubility of an amine, as its basicity allows for salt formation and enhanced aqueous solubility in acidic media.[2]

Thermal Analysis: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a crystalline solid and the volatility of a liquid, respectively.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[3][4]

Materials:

-

This compound

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent slow heating.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Trustworthiness of the Protocol: This method is self-validating. A sharp melting point range (typically 1-2 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, specialized techniques are required to avoid decomposition at high temperatures.

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid.[5][6]

Materials:

-

This compound

-

Thiele tube

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or microburner

Procedure:

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the opening of the test tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[6]

Expertise in Action: The principle behind this method is that the continuous stream of bubbles indicates the vapor pressure of the liquid is equal to or greater than the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

References

An In-Depth Technical Guide to (S)-1,1-diphenylpropan-2-amine: Structure, Stereochemistry, and Applications

Introduction

(S)-1,1-diphenylpropan-2-amine is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural architecture, featuring a stereogenic center in proximity to two phenyl groups, imparts valuable properties that are exploited in asymmetric catalysis and as a scaffold for novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₁₅H₁₇N and a molar mass of 211.31 g/mol , possesses a distinct molecular structure that is fundamental to its utility.[1] The molecule features a propane backbone with two phenyl substituents at the C1 position and an amine group at the C2 position. The chirality of the molecule arises from the stereogenic center at C2, which is bonded to four different substituents: a methyl group, a hydrogen atom, an amino group, and a diphenylmethyl group. The "(S)" designation in its name denotes the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The presence of the two bulky phenyl groups creates a sterically hindered environment around the chiral center, which is a key factor in its efficacy as a chiral ligand and resolving agent. This steric hindrance influences the approach of reactants and can lead to high levels of stereoselectivity in chemical transformations.

Below is a representation of the chemical structure and a diagram illustrating the key structural features.

References

(S)-1,1-Diphenylpropan-2-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (S)-1,1-diphenylpropan-2-amine, a chiral amine of significant interest in pharmaceutical and synthetic chemistry. We will explore its fundamental properties, synthesis methodologies, and key applications, offering field-proven insights to support your research and development endeavors.

Core Molecular Attributes

This compound is a chiral primary amine with the molecular formula C₁₅H₁₇N. Its structure, featuring a stereogenic center adjacent to two phenyl groups, imparts unique properties that are leveraged in asymmetric synthesis and medicinal chemistry.

| Property | Value |

| CAS Number | 67659-37-4[1] |

| Molecular Weight | 211.30 g/mol [1][2] |

| Molecular Formula | C₁₅H₁₇N[1][2] |

| Appearance | Varies (refer to supplier specifications) |

| Solubility | Soluble in many organic solvents |

Synthesis of Enantiopure this compound

The stereospecific synthesis of this compound is crucial for its applications. Two primary strategies are employed: classical resolution of a racemic mixture and modern asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

This traditional method relies on the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. While effective, it is often less efficient in terms of yield compared to asymmetric methods.[1][3]

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

-

Salt Formation: Dissolve racemic 1,1-diphenylpropan-2-amine in a suitable solvent (e.g., ethanol). Add an equimolar amount of (R)-(-)-mandelic acid. Stir the solution to allow for the formation of diastereomeric salts.

-

Fractional Crystallization: Cool the solution to induce crystallization. The diastereomeric salt of this compound with (R)-(-)-mandelic acid may crystallize preferentially due to lower solubility.[1]

-

Isolation: Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the free this compound.

-

Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to yield the purified enantiomer.

Asymmetric Synthesis via Reductive Amination

Modern approaches favor asymmetric synthesis for its higher potential yield and enantioselectivity. Reductive amination of a prochiral ketone is a common and effective strategy.[4][5][6]

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a generalized representation. Specific catalysts, ligands, and conditions will influence the outcome.

-

Reaction Setup: In an inert atmosphere, combine the prochiral ketone (1,1-diphenylpropan-2-one), a chiral catalyst (e.g., an iridium or ruthenium complex with a chiral phosphine ligand), and an amine source (e.g., ammonia or an ammonium salt) in a suitable solvent (e.g., methanol or dichloromethane).[1][5]

-

Reduction: Introduce a reducing agent. For catalytic transfer hydrogenation, formic acid or isopropanol can be used. For direct hydrogenation, pressurized hydrogen gas is employed.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Quench the reaction and perform an aqueous workup to remove the catalyst and other reagents. The product is then purified by column chromatography to yield enantiomerically enriched this compound.

| Synthesis Method | Typical Yield (%) | Enantiomeric Excess (ee%) | Advantages | Disadvantages |

| Classical Resolution | < 50% | > 98% (after multiple recrystallizations) | Well-established, can achieve high purity | Low theoretical yield, labor-intensive |

| Asymmetric Reductive Amination | 80-95% | 90-99% | High yield, atom-economical | Requires specialized catalysts and ligands |

Applications in Drug Development and Asymmetric Catalysis

The unique structural features of this compound make it a valuable molecule in two primary areas: as a pharmacophore in drug candidates and as a chiral ligand in asymmetric catalysis.

As a Norepinephrine Reuptake Inhibitor (NRI)

This compound and its derivatives have been investigated as selective norepinephrine reuptake inhibitors (NRIs). NRIs block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This mechanism of action is a key therapeutic strategy for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.

Mechanism of Action: Norepinephrine Reuptake Inhibition

References

- 1. This compound (67659-37-4) for sale [vulcanchem.com]

- 2. (1R,2S)-1,2-diphenylpropan-1-amine | C15H17N | CID 12846067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. jocpr.com [jocpr.com]

- 5. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Molecular Profile of (S)-1,1-diphenylpropan-2-amine

An In-Depth Technical Guide to the Spectroscopic Data of (S)-1,1-diphenylpropan-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound (CAS: 67659-37-4), a chiral amine of significant interest in asymmetric catalysis and pharmaceutical development. In the absence of publicly available, experimentally verified spectra, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the predicted data, the causality behind the spectral features, and a standardized experimental protocol for data acquisition. This guide is intended for researchers, scientists, and drug development professionals requiring a robust framework for the identification, characterization, and quality control of this compound.

This compound is a chiral primary amine with the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol [1]. Its structure features a stereocenter at the C2 position, bonded to an amino group, a methyl group, and a bulky diphenylmethyl group. This specific three-dimensional arrangement is crucial for its application as a chiral ligand in asymmetric synthesis, where it can induce high enantioselectivity in chemical transformations[1].

The unambiguous confirmation of both the chemical structure and the stereochemical integrity of this compound is paramount for its effective use. Spectroscopic techniques are the cornerstone of this characterization process. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. This integrated approach provides a unique spectroscopic fingerprint, ensuring the identity, purity, and quality of the material.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 67659-37-4 | [1] |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molecular Weight | 211.30 g/mol | [1][2] |

| IUPAC Name | (2S)-1,1-diphenylpropan-2-amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure in solution. The following data for ¹H and ¹³C NMR are predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, amine, and methyl protons. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its coupling (splitting pattern) with neighboring protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-Ar (Phenyl) | 7.35 - 7.15 | Multiplet (m) | 10H | The ten protons on the two phenyl rings are in slightly different environments, leading to a complex, overlapping signal in the typical aromatic region. |

| H-1 (CHPh₂) | 4.10 | Doublet (d) | 1H | This benzylic proton is coupled to the single proton at H-2, resulting in a doublet. Its position is downfield due to the strong deshielding effect of the two adjacent phenyl rings. |

| H-2 (CHNH₂) | 3.45 | Multiplet (m) | 1H | This proton is coupled to the H-1 proton (doublet) and the three H-3 methyl protons (quartet). The resulting pattern will be a multiplet (doublet of quartets). |

| NH₂ (Amine) | 1.50 | Broad Singlet (br s) | 2H | Amine protons often exhibit exchange broadening and do not typically couple with adjacent protons, resulting in a broad singlet. The chemical shift can vary with concentration and solvent. |

| H-3 (CH₃) | 1.20 | Doublet (d) | 3H | The methyl protons are coupled to the single proton at H-2, leading to a doublet. This signal appears in the upfield aliphatic region. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-Ar (Quaternary) | 144.5 | The two quaternary carbons to which the phenyl rings are attached. |

| C-Ar (CH) | 128.8, 128.2, 126.5 | Aromatic carbons of the phenyl rings. At least three distinct signals are expected for the ortho, meta, and para positions. |

| C-1 (CHPh₂) | 58.0 | The benzylic carbon is significantly deshielded by the two phenyl groups. |

| C-2 (CHNH₂) | 50.5 | The carbon bearing the amine group. |

| C-3 (CH₃) | 24.0 | The terminal methyl carbon, appearing in the upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

NMR Workflow Diagram

References

Solubility of (S)-1,1-diphenylpropan-2-amine in Organic Solvents: A Framework for Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-1,1-diphenylpropan-2-amine is a chiral amine with significant applications in asymmetric synthesis and as a building block for active pharmaceutical ingredients (APIs).[1] Its solubility in organic solvents is a critical physical property that dictates its utility in synthesis, purification, crystallization, and formulation. A comprehensive understanding of its solubility behavior is paramount for process optimization and ensuring reproducible outcomes. As of the current literature review, specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. Therefore, this technical guide provides a robust framework for both predicting and experimentally determining its solubility. We will delve into the physicochemical properties of the molecule, explore powerful predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide a detailed, field-proven protocol for accurate solubility measurement.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. This compound possesses a unique architecture that influences its interaction with various solvents.

-

Molecular Formula: C₁₅H₁₇N[1]

-

Molar Mass: 211.30 g/mol [1]

-

Structure: The molecule features a chiral carbon bonded to a primary amine group (-NH₂), a methyl group (-CH₃), and a diphenylmethyl group (-CH(Ph)₂).

The key to its solubility lies in the duality of its structure:

-

Polar Domain: The primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This region of the molecule will favorably interact with polar and protic solvents.

-

Non-polar Domain: The two bulky phenyl rings create a large, non-polar, and lipophilic region. This domain dominates the molecule's overall character and will seek favorable interactions with non-polar or moderately polar solvents through van der Waals and π-π stacking interactions.

The interplay between the polar amine and the non-polar diphenyl structure means that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent screening, saving time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[2]

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will have high solubility in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is a strong predictor of solubility.[2]

While the specific HSP values for this compound are not published, they can be determined experimentally by assessing its solubility in a range of well-characterized solvents.[3] Based on its structure, we can hypothesize a profile with a significant δD value (from the phenyl rings), a moderate δP value, and a moderate δH value (from the amine group).

The diagram below illustrates this concept. A solvent falling within the solute's "solubility sphere" is predicted to be a good solvent, while one falling outside is predicted to be a poor solvent.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For a more rigorous, first-principles prediction, COSMO-RS is an industry-standard computational method.[4] It uses quantum chemical calculations to determine the chemical potential of a solute in any solvent, providing highly accurate qualitative solvent rankings and quantitative solubility predictions, often with a root-mean-square deviation of 0.5 to 1.5 log units.[5][6] This method is particularly powerful in the early stages of drug discovery and process development when experimental data is scarce.[7] The COSMO-RS framework can be used to screen hundreds of potential solvents computationally to identify the most promising candidates for experimental validation.[4][8]

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[9] This equilibrium-based method ensures that the solution is truly saturated, providing a definitive solubility value at a given temperature.

Shake-Flask Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Add a precisely known volume or mass of the organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

The following diagram outlines this experimental workflow.

Expected Solubility Profile and Data Presentation

Based on the physicochemical properties, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection. Once determined, quantitative data should be organized clearly for comparison.

Table 1: Predicted Qualitative and Illustrative Quantitative Solubility of this compound

| Solvent Class | Example Solvent | Polarity | Hydrogen Bonding | Predicted Qualitative Solubility | Illustrative Quantitative Value (mg/mL at 25°C) | Rationale for Prediction |

| Non-Polar | Toluene | Low | Aprotic | Moderate to High | 150 - 300 | Favorable van der Waals and π-π interactions between toluene and the diphenyl groups. |

| Polar Aprotic | Dichloromethane | Medium | Aprotic | High | > 300 | Good balance of polarity to interact with the amine and lipophilicity for the rings. |

| Polar Aprotic | Acetone | High | Aprotic | Moderate | 50 - 150 | The high polarity may be less compatible with the large non-polar part of the molecule. |

| Polar Protic | Ethanol | High | Protic | Moderate | 50 - 150 | Can hydrogen bond with the amine, but the alkyl chain is short. |

| Polar Protic | Water | Very High | Protic | Very Low / Insoluble | < 0.1 | The large, non-polar diphenyl structure dominates, leading to poor hydration.[10] |

| Non-Polar | n-Hexane | Very Low | Aprotic | Low | < 10 | Lacks the polarity and aromaticity to effectively solvate either part of the molecule. |

Note: The quantitative values are illustrative and hypothetical, intended to serve as a template for reporting experimentally determined data.

Conclusion and Recommendations

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. This guide provides a dual approach: leveraging theoretical models like Hansen Solubility Parameters and COSMO-RS for predictive screening, and employing the robust shake-flask method for precise experimental determination.

For researchers, it is recommended to first perform a limited experimental screening using the protocol described herein with a diverse set of solvents. The resulting data can then be used to calculate the compound's Hansen Solubility Parameters, enabling the prediction of its solubility in a much wider range of solvents and solvent mixtures, thereby accelerating process development and formulation activities.

References

- 1. This compound (67659-37-4) for sale [vulcanchem.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. approcess.com [approcess.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. www1.udel.edu [www1.udel.edu]

The Diphenylpropylamines: A Journey from Serendipity to Targeted Calcium Channel Blockade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diphenylpropylamine class of compounds represents a fascinating chapter in the history of drug discovery, evolving from initial explorations for analgesic and cardiovascular agents to their establishment as a significant chemotype for calcium channel modulation. This technical guide provides a comprehensive overview of the discovery, history, and evolving pharmacological understanding of diphenylpropylamine derivatives. We delve into the key chemical structures, the serendipitous discoveries that shaped their development, and the detailed experimental methodologies that elucidated their mechanism of action. Through a synthesis of historical context and technical detail, this guide aims to provide researchers and drug development professionals with a thorough understanding of this important class of molecules, highlighting the scientific integrity and logical progression that has defined their journey.

Genesis of a Scaffold: Early Explorations and Serendipitous Findings

The story of diphenylpropylamine derivatives does not begin with a targeted search for calcium channel blockers, but rather within the broader post-war era of synthetic medicinal chemistry. The initial chemical and pharmacological investigations in this field were conducted in Germany during the Second World War by Bockmühl, Ehrhart, and Schaumann, which led to the discovery of analgesics like methadone.[1] This pioneering work laid the groundwork for further exploration of related chemical structures.

The fundamental diphenylpropylamine skeleton, characterized by a propyl group linked to two phenyl moieties, offered a versatile platform for structural modification.[2] Early research in the mid-20th century, notably by pharmaceutical companies such as Janssen Pharmaceutica, explored a wide range of derivatives for various potential therapeutic activities, including analgesic, atropine-like, antihistaminic, and local anesthetic effects.[1][2] A 1964 publication in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological testing of N-substituted 3,3-diphenylpropylamines as potential vasodilator agents for coronary vessels, highlighting the early interest in their cardiovascular effects.[3]

The Emergence of Key Derivatives: Prenylamine and Fendiline

From this broad exploration, two key diphenylpropylamine derivatives emerged that would significantly shape the trajectory of this chemical class: Prenylamine and Fendiline.

Prenylamine: A Promising Vasodilator with a Troubled Future

Prenylamine, chemically (RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine, was introduced in the 1960s as a vasodilator for the treatment of angina pectoris.[4] Its initial development was driven by its observed effects on coronary blood flow. However, the deeper understanding of its mechanism of action was yet to be fully elucidated.

Unfortunately, the clinical use of Prenylamine was marred by safety concerns. Reports began to surface associating the drug with prolongation of the QT interval and an increased risk of life-threatening cardiac arrhythmias, such as torsades de pointes.[4] These adverse effects ultimately led to its withdrawal from the global market in 1988.[4]

Fendiline: A Lipophilic Calcium Antagonist with a Broader Profile

Fendiline, another diphenylalkylamine, was also developed as an anti-anginal agent for coronary heart disease.[2] Like Prenylamine, it was sub-classified as a lipophilic calcium antagonist.[2] Pharmacological studies revealed that Fendiline exerts typical calcium and calmodulin antagonistic actions, including the inhibition of transmembrane calcium current and smooth muscle relaxation.[2]

Unlike Prenylamine, Fendiline's clinical journey has been more nuanced. While its use as a primary anti-anginal agent has diminished, its unique pharmacological profile has led to investigations into other therapeutic areas. Notably, Fendiline has been identified as a specific inhibitor of K-Ras plasma membrane targeting, suggesting potential applications in oncology.[1][5][6]

Elucidating the Mechanism: From Vasodilation to Specific Calcium Channel Blockade

The transition in understanding diphenylpropylamine derivatives from general vasodilators to specific calcium channel blockers was a pivotal moment in their history. This shift was driven by advancements in experimental pharmacology and a deeper understanding of cellular calcium signaling.

The term "calcium antagonist" was initially used to describe drugs that inhibited calcium-evoked contractions in depolarized arteries.[7] This functional definition was later refined as researchers began to identify the specific molecular targets of these compounds. Radiochemical and electrophysiological studies, particularly with the dihydropyridine class of calcium channel blockers, were instrumental in identifying L-type voltage-operated calcium channels as the primary cellular targets.[7]

Diphenylpropylamine derivatives, along with phenylalkylamines like verapamil, were found to interact with these L-type calcium channels, albeit at binding sites distinct from the dihydropyridines.[1] This understanding provided a clear molecular basis for their observed cardiovascular effects, including vasodilation, negative inotropy (decreased contractility), and negative chronotropy (decreased heart rate).[2][8]

The following diagram illustrates the simplified signaling pathway of L-type calcium channel blockade by diphenylpropylamine derivatives in vascular smooth muscle cells.

Caption: Simplified signaling pathway of L-type calcium channel blockade.

Structure-Activity Relationships: Tuning Potency and Selectivity

The diphenylpropylamine scaffold has proven to be a rich template for medicinal chemists. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these derivatives for different calcium channel subtypes.

Key structural modifications have included:

-

Substitution on the Phenyl Rings: Altering the substituents on the two phenyl rings can significantly impact potency and selectivity.

-

Modification of the Propylamine Chain: Changes to the length and branching of the propylamine chain can influence the compound's interaction with the calcium channel binding pocket.

-

N-Substitution: The nature of the substituent on the nitrogen atom is crucial for activity, with various alkyl and aralkyl groups being explored.

These SAR studies have led to the development of derivatives with improved pharmacological profiles, including enhanced selectivity for N-type calcium channels, which are involved in pain signaling.[9] This has opened up new therapeutic avenues for diphenylpropylamine derivatives beyond their traditional cardiovascular applications.

The following table summarizes the pharmacological data for selected diphenylpropylamine derivatives and other calcium channel blockers.

| Compound | Class | Primary Target | IC50 / Kd | Therapeutic Application |

| Prenylamine | Diphenylpropylamine | L-type Ca2+ channels | - | Angina (withdrawn) |

| Fendiline | Diphenylpropylamine | L-type Ca2+ channels | - | Angina, Investigational for Cancer |

| Verapamil | Phenylalkylamine | L-type Ca2+ channels | - | Arrhythmia, Angina, Hypertension |

| Nifedipine | Dihydropyridine | L-type Ca2+ channels | - | Angina, Hypertension |

| NP118809 | Diphenylpiperazine | N-type Ca2+ channels | 10-150 nM (IC50) | Investigational for Neuropathic Pain[9] |

Experimental Protocols for Characterization

The characterization of diphenylpropylamine derivatives as calcium channel blockers relies on a suite of in vitro and in vivo experimental protocols.

In Vitro Assessment of Calcium Channel Blocking Activity

A. Tissue Bath Experiments with Isolated Aortic Rings:

This traditional method provides a functional assessment of a compound's ability to inhibit vasoconstriction.

Protocol:

-

Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

-

Contraction Induction: Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the bath. This depolarizes the smooth muscle cells and opens voltage-gated calcium channels.

-

Compound Addition: Once a stable contraction is achieved, add the diphenylpropylamine derivative in a cumulative concentration-dependent manner.

-

Data Acquisition: Record the changes in isometric tension using a force transducer.

-

Analysis: Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% inhibition of the maximal contraction).

B. Fluorescence-Based Calcium Influx Assays:

These high-throughput screening assays provide a more direct measure of calcium influx into cells.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the calcium channel of interest (e.g., L-type or T-type).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the cells with various concentrations of the diphenylpropylamine derivative.

-

Depolarization: Induce membrane depolarization to open the voltage-gated calcium channels. This can be achieved by adding a high concentration of KCl or by using a pore-forming agent like gramicidin.

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analysis: Determine the inhibitory effect of the compound on the depolarization-induced calcium influx and calculate the IC50 value.

In Vivo Assessment of Cardiovascular Effects

A. Blood Pressure Measurement in Rodent Models of Hypertension:

This protocol assesses the antihypertensive efficacy of a diphenylpropylamine derivative in a whole-animal model.

Protocol:

-

Animal Model: Use a hypertensive animal model, such as the spontaneously hypertensive rat (SHR).

-

Acclimatization: Acclimatize the animals to the experimental setup and handling procedures to minimize stress-induced blood pressure fluctuations.

-

Compound Administration: Administer the diphenylpropylamine derivative via an appropriate route (e.g., oral gavage).

-

Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at various time points after drug administration using a non-invasive tail-cuff method or via a surgically implanted telemetry device for continuous monitoring.

-

Data Analysis: Compare the blood pressure values of the treated group with those of a vehicle-treated control group to determine the antihypertensive effect of the compound.

The following diagram illustrates the general workflow for an in vivo hypertension study.

Caption: General workflow for an in vivo hypertension study.

Conclusion and Future Perspectives

The journey of diphenylpropylamine derivatives from their early, somewhat serendipitous, discovery to their characterization as specific calcium channel blockers exemplifies the iterative and evolving nature of drug development. This class of compounds has provided valuable therapeutic agents and continues to serve as a rich scaffold for the design of new molecules with tailored pharmacological profiles. The ongoing exploration of derivatives with selectivity for different calcium channel subtypes holds promise for the treatment of a range of disorders, from cardiovascular diseases to chronic pain. The history of diphenylpropylamines underscores the importance of rigorous pharmacological investigation and the continuous pursuit of a deeper understanding of drug-target interactions.

References

- 1. Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 3. DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. thescipub.com [thescipub.com]

- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of 1,1-Diphenylpropan-2-amine: A Comparative Analysis of the Racemic Mixture and Single Enantiomers

Abstract

The principle of chirality is a cornerstone of modern drug development, with the stereochemical configuration of a molecule often dictating its pharmacological and toxicological profile. This technical guide provides an in-depth analysis of 1,1-diphenylpropan-2-amine, a chiral amine with significant potential in synthetic and medicinal chemistry. We explore the critical differences between its racemic mixture and its individual (R)- and (S)-enantiomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide delves into the stereospecific synthesis, analytical resolution, and potential pharmacological implications, underscoring the necessity of enantiopure compounds in contemporary research and development.

Introduction: The Significance of Chirality in Diphenylalkylamines

Chiral molecules, non-superimposable mirror images of each other known as enantiomers, can exhibit profoundly different biological activities.[1] This is due to the stereospecific nature of biological systems, such as enzymes and receptors, which are themselves chiral.[1] The case of 1,1-diphenylpropan-2-amine exemplifies the importance of considering stereoisomerism in drug design and chemical synthesis. While the racemic mixture provides a starting point for investigation, the isolation and characterization of individual enantiomers are crucial for elucidating their distinct properties.

This guide will navigate the complexities of handling 1,1-diphenylpropan-2-amine, from its synthesis and separation to the potential implications of its stereochemistry on biological activity, drawing parallels with structurally related compounds where direct data is limited.

Stereochemistry and Physicochemical Properties

1,1-Diphenylpropan-2-amine possesses a single stereocenter at the C2 carbon, giving rise to two enantiomers: (R)-1,1-diphenylpropan-2-amine and (S)-1,1-diphenylpropan-2-amine.

Caption: Stereoisomers of 1,1-diphenylpropan-2-amine.

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[2] However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[3] A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.[4]

Table 1: Physicochemical Properties of 1,1-Diphenylpropan-2-amine and its Enantiomers

| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₁₅H₁₇N | C₁₅H₁₇N | C₁₅H₁₇N |

| Molecular Weight | 211.30 g/mol | 211.30 g/mol | 211.30 g/mol |

| Melting Point | 77-80 °C (for the (R)-enantiomer)[5] | 77-80 °C[5] | 77-80 °C |

| Specific Rotation ([α]²⁰/D) | 0° | +16° (c = 1 in chloroform) for (R)-(+)-1,1-Diphenyl-2-aminopropane[5] | -16° (predicted) |

Note: The specific rotation value is for the closely related (R)-(+)-1,1-Diphenyl-2-aminopropane and serves as a reference.

Synthesis of Enantiopure 1,1-Diphenylpropan-2-amine

The preparation of enantiomerically pure 1,1-diphenylpropan-2-amine can be approached through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 1,1-Diphenylpropan-2-amine

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.[6] A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid.[7] The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve racemic 1,1-diphenylpropan-2-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The less soluble diastereomeric salt will be isolated.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and treat with a base (e.g., NaOH or K₂CO₃) to deprotonate the amine.

-

Extraction: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution.[8] For 1,1-diphenylpropan-2-amine, this can be achieved through methods like the reductive amination of a prochiral ketone.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: React 1,1-diphenylpropan-2-one with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine intermediate.

-

Reduction: Reduce the imine using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation. The stereochemistry of the chiral auxiliary directs the addition of the hydride, leading to the preferential formation of one diastereomer of the secondary amine.

-

Removal of the Chiral Auxiliary: The chiral auxiliary can be removed by hydrogenolysis (e.g., using H₂/Pd-C) to yield the desired enantiomer of 1,1-diphenylpropan-2-amine.

-

Purification and Analysis: Purify the product by chromatography and determine the enantiomeric excess.

Analytical Separation of Enantiomers: Chiral HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying the enantiomers of 1,1-diphenylpropan-2-amine.[9] The choice of CSP and mobile phase is critical for achieving good resolution.

Caption: General Workflow for Chiral HPLC Separation.

Table 2: Recommended Starting Conditions for Chiral HPLC Method Development

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Protein-based (e.g., AGP) or cyclodextrin-based |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

Protocol for Chiral HPLC Analysis:

-

Sample Preparation: Dissolve a small amount of the 1,1-diphenylpropan-2-amine sample in the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

-

Quantification: The relative peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Racemic Mixture vs. Single Enantiomer: Pharmacological and Toxicological Considerations

The case of prenylamine highlights the critical importance of stereochemistry in drug action and safety. The racemic drug was found to cause prolongation of the QT interval and ventricular arrhythmias.[10] Subsequent studies revealed that these proarrhythmic effects were primarily associated with the (S)-(+)-enantiomer, which prolongs the action potential duration.[10] In contrast, the (R)-(-)-enantiomer exhibited a negative inotropic effect and shortened the action potential duration.[10] Furthermore, the pharmacokinetics of the enantiomers differed, with the (S)-(+)-enantiomer being eliminated more rapidly than the (R)-(-)-enantiomer.[11]

Table 3: Comparative Effects of Prenylamine Enantiomers (An Anologue for 1,1-Diphenylpropan-2-amine)

| Effect | Racemic Prenylamine | (S)-(+)-Prenylamine | (R)-(-)-Prenylamine |

| Cardiac Action Potential | Variable | Prolongation[10] | Shortening[10] |

| Inotropic Effect | Negative | Positive[12] | Negative[12] |

| Arrhythmogenic Potential | Yes | High[10] | Low |

| Pharmacokinetics | Complex | Faster elimination[11] | Slower elimination[11] |

This stark difference in the pharmacological and toxicological profiles of the prenylamine enantiomers serves as a compelling cautionary tale for the development of any chiral diphenylalkylamine, including 1,1-diphenylpropan-2-amine. It is highly probable that the enantiomers of 1,1-diphenylpropan-2-amine will also exhibit stereoselective pharmacology and toxicology. Therefore, the development of a single enantiomer is likely to offer a superior therapeutic window and a better safety profile compared to the racemic mixture.[1]

Applications of Enantiopure 1,1-Diphenylpropan-2-amine

Beyond potential therapeutic applications, enantiopure 1,1-diphenylpropan-2-amine and its derivatives are valuable tools in asymmetric synthesis. They can serve as:

-

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

-

Chiral Ligands: Coordinated to a metal center to create a chiral catalyst for enantioselective transformations.

-

Chiral Building Blocks: Used as starting materials for the synthesis of more complex chiral molecules.

Conclusion

The comprehensive analysis of 1,1-diphenylpropan-2-amine underscores the fundamental principle that a racemic mixture is not a single entity but a combination of two distinct molecules with potentially different biological activities. The synthesis and separation of the individual (R)- and (S)-enantiomers are essential for a thorough understanding of their properties. Drawing parallels with the analogous compound prenylamine, it is evident that the development of a single enantiomer of 1,1-diphenylpropan-2-amine is a more rational approach for any potential therapeutic application, as it is likely to maximize efficacy and minimize adverse effects. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of working with this and other chiral diphenylalkylamines.

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. (R)-(+)-1,1-Diphenyl-2-aminopropane 97 67659-36-3 [sigmaaldrich.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. digibuo.uniovi.es [digibuo.uniovi.es]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Prenylamine – Chiralpedia [chiralpedia.com]

- 11. Pharmacokinetics of prenylamine racemate and enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Diphenylpropylamines: A Technical Guide to Synthesis and Application in Asymmetric Catalysis and Drug Discovery

Introduction: The Significance of Chirality and the Rise of Diphenylpropylamines

In the landscape of modern chemistry, chirality—the property of a molecule being non-superimposable on its mirror image—is a cornerstone of molecular recognition and biological activity. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, dictates their pharmacological, toxicological, and pharmacokinetic profiles. This stereoselectivity has profound implications in drug development, where a desired therapeutic effect may be attributed to one enantiomer (the eutomer), while its counterpart (the distomer) could be inactive or even elicit adverse effects.

Within the vast expanse of chiral molecules, the diphenylpropylamine scaffold has emerged as a privileged structure in both medicinal chemistry and asymmetric catalysis. Its inherent structural rigidity, coupled with the potential for substitution on the phenyl rings and the amine, allows for the fine-tuning of steric and electronic properties. This adaptability makes chiral diphenylpropylamines valuable as both biologically active agents and as the chiral backbone for organocatalysts and ligands that drive stereoselective transformations.

This guide provides an in-depth exploration of the synthesis and application of chiral diphenylpropylamines, offering a technical resource for researchers in organic synthesis, catalysis, and drug discovery. We will delve into the primary methods for obtaining enantiomerically pure diphenylpropylamines—chiral resolution and asymmetric synthesis—and subsequently explore their utility in driving key chemical transformations and acting as pharmacologically active agents.

Part 1: Accessing Enantiopure Diphenylpropylamines

The generation of single-enantiomer diphenylpropylamines is the critical first step in harnessing their potential. Two primary strategies are employed: the separation of a racemic mixture (chiral resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).

Chiral Resolution: The Classical Approach

Chiral resolution remains a robust and widely used method for obtaining enantiopure amines on both laboratory and industrial scales. The process involves the conversion of a racemic amine into a pair of diastereomeric salts by reacting it with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by fractional crystallization.

Key Resolving Agents for Amines:

-

(R,R)-(+)-Tartaric Acid and (S,S)-(-)-Tartaric Acid: These are among the most common and cost-effective chiral resolving agents.

-

(R)-(-)-Mandelic Acid and (S)-(+)-Mandelic Acid: Often effective for resolving a wide range of amines.

-

Other Chiral Acids: Camphorsulfonic acid and various N-protected amino acids can also be employed.

Experimental Protocol: Resolution of a Racemic Amine using (R)-(-)-Mandelic Acid

This protocol provides a general framework for the resolution of a racemic amine, which can be adapted for chiral diphenylpropylamines. The key is the differential solubility of the two diastereomeric salts formed.

Materials:

-

Racemic amine (e.g., a diphenylpropylamine derivative)

-

(R)-(-)-Mandelic acid (0.5 equivalents)

-

Solvent (e.g., ethanol, methanol, or a mixture with water or other co-solvents)

-

5 M Sodium hydroxide solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Polarimeter

-

Chiral HPLC or GC system for enantiomeric excess (ee) determination

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol) with gentle heating.

-

In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq.) in the same solvent.

-

Slowly add the mandelic acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The filtrate contains the more soluble diastereomeric salt, enriched in the other enantiomer of the amine.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt crystals in water.

-

Add 5 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.

-

Extract the liberated free amine into an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the optical rotation of the obtained amine using a polarimeter.

-

Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.

-

Part 2: Chiral Diphenylpropylamines in Asymmetric Catalysis

A significant application of chiral diphenylpropylamines lies in their use as organocatalysts, particularly derivatives like diphenylprolinol methyl ether and diphenylprolinol silyl ether. These catalysts have proven to be exceptionally effective in a variety of asymmetric transformations, most notably in Michael additions and aldol reactions.

Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The asymmetric Michael addition of aldehydes to nitroalkenes is a powerful method for constructing chiral γ-nitro carbonyl compounds, which are versatile intermediates for the synthesis of biologically active molecules like γ-amino acids. (S)-Diphenylprolinol silyl ether has emerged as a highly effective catalyst for this transformation, providing excellent yields and enantioselectivities.[1][2][3]

Reaction Mechanism:

The reaction proceeds through an enamine intermediate formed from the aldehyde and the chiral secondary amine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the bulky diphenylprolinol moiety of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

Figure 1: Catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Propanal to Nitrostyrene

This protocol is adapted from studies demonstrating the efficacy of diphenylprolinol silyl ether catalysts.[1][2][3]

Materials:

-

(S)-Diphenylprolinol trimethylsilyl ether (5 mol%)

-

3-Nitrobenzoic acid (co-catalyst, 5 mol%)

-

Nitrostyrene (1.0 eq.)

-

Propanal (3.0 eq.)

-

Solvent (e.g., Dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a stirred solution of (S)-diphenylprolinol trimethylsilyl ether (0.05 eq.) and 3-nitrobenzoic acid (0.05 eq.) in dichloromethane at room temperature, add nitrostyrene (1.0 eq.).

-

Cool the mixture to 0 °C and add propanal (3.0 eq.).

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

-

-

Analysis:

-

Characterize the product by NMR and mass spectrometry.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Performance Data:

The use of diphenylprolinol-based catalysts in Michael additions consistently delivers high yields and enantioselectivities across a range of substrates.

| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| Propanal | Nitrostyrene | 5 | 95 | >99 | [2] |

| Butanal | Nitrostyrene | 5 | 96 | >99 | [2] |

| Isovaleraldehyde | Nitrostyrene | 5 | 92 | 99 | [2] |

Asymmetric Aldol Reactions

Chiral diphenylpropylamine derivatives, particularly those derived from proline, are also effective catalysts for asymmetric aldol reactions, a cornerstone of C-C bond formation in organic synthesis.[4][5] These organocatalysts facilitate the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.

Reaction Workflow:

Figure 2: Workflow for an asymmetric aldol reaction.

Part 3: Medicinal Chemistry Applications of Chiral Diphenylpropylamines

The diphenylpropylamine scaffold is a key pharmacophore in a number of clinically significant drugs. The stereochemistry of these molecules often plays a crucial role in their therapeutic activity and side-effect profile.

Fendiline: A Chiral Calcium Channel Blocker

Fendiline is a non-selective L-type calcium channel blocker that has been used as an anti-anginal agent.[6][7] Its mechanism of action involves the inhibition of calcium influx into cardiac and smooth muscle cells, leading to vasodilation and a reduction in cardiac workload.[6] More recently, fendiline has been identified as a K-Ras inhibitor, blocking its localization to the plasma membrane, which is a critical step in its oncogenic signaling.[8]

Structure-Activity Relationship (SAR):

Fendiline possesses a chiral center at the benzylic position. While it has often been used as a racemate, the pharmacological activity of its individual enantiomers is of significant interest. For many calcium channel blockers, the S-enantiomer is significantly more potent than the R-enantiomer. For instance, (S)-verapamil is a more potent calcium channel blocker than its (R)-enantiomer. This stereoselectivity arises from the specific three-dimensional interactions with the chiral environment of the calcium channel protein.

Pharmacological Data for Fendiline:

| Target | Action | IC50 / Kd | Reference |

| L-type Calcium Channels | Inhibition | IC50 = 17 µM | [7][8] |

| K-Ras Localization | Inhibition | IC50 = 9.64 µM | [8] |

| α2-Adrenergic Receptor | Inhibition | Kd = 2.6 µM | [7] |

Conclusion and Future Outlook

Chiral diphenylpropylamines represent a versatile and powerful class of molecules with significant applications in both asymmetric catalysis and drug discovery. Their rigid backbone and tunable electronic and steric properties make them ideal candidates for the design of highly effective organocatalysts for key C-C bond-forming reactions. The successful application of diphenylprolinol derivatives in Michael additions and aldol reactions underscores the potential for further development of novel catalysts based on this scaffold.

In the realm of medicinal chemistry, the diphenylpropylamine core is a validated pharmacophore present in several drugs. The principle of stereoselectivity is paramount in this context, and the investigation of the pharmacological profiles of individual enantiomers of these drugs, such as fendiline, holds the promise of developing safer and more effective medicines. The continued exploration of enantioselective synthesis and chiral resolution techniques will be crucial in unlocking the full potential of these valuable chiral building blocks. As our understanding of molecular recognition and reaction mechanisms deepens, chiral diphenylpropylamines are poised to remain at the forefront of innovation in chemical synthesis and therapeutic development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids [organic-chemistry.org]

- 3. Enantioselective organocatalytic Michael addition of aldehydes to nitroethylene: efficient access to gamma2-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fendiline: a review of its basic pharmacological and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Fendiline Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]

- 9. mdpi.com [mdpi.com]

Literature review of (S)-1,1-diphenylpropan-2-amine and its analogs

An In-depth Technical Guide to (S)-1,1-Diphenylpropan-2-amine and its Analogs: Synthesis, Pharmacology, and Structure-Activity Relationships

Abstract

This compound is a chiral amine that serves as a critical structural scaffold in both medicinal chemistry and asymmetric catalysis. Its structural similarity to phenethylamines has established it as a valuable precursor for developing analogs targeting neurotransmitter systems, leading to promising candidates for treating conditions like Attention Deficit Hyperactivity Disorder (ADHD).[1] Furthermore, its defined stereochemistry makes it an effective chiral ligand in transition-metal-catalyzed reactions, facilitating the synthesis of enantiomerically pure compounds.[1] This guide provides a comprehensive review of its chemical properties, compares classical and modern stereoselective synthesis routes, explores the landscape of its structural analogs, and elucidates the structure-activity relationships that govern their biological effects. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for researchers in drug development and chemical synthesis.

Introduction to a Versatile Chiral Scaffold

The 1,1-diphenylpropan-2-amine framework represents a privileged structure in chemical and pharmaceutical sciences. It is characterized by a chiral center directly adjacent to a primary amine and flanked by two bulky phenyl groups. The specific stereoisomer, this compound, is of particular interest due to its differential interactions with biological targets and its utility in stereoselective synthesis.

Its molecular architecture, possessing elements of key neurotransmitters like dopamine and norepinephrine, makes it an ideal starting point for the design of novel central nervous system (CNS) active agents.[1] Researchers have successfully modified this core to develop potent and selective norepinephrine reuptake inhibitors and ligands for serotonin receptors.[1] Beyond its therapeutic potential, the compound's ability to coordinate with transition metals has been harnessed to create chiral environments for asymmetric catalysis, enabling high enantioselectivity in reactions such as Suzuki-Miyaura couplings.[1] This dual utility underscores the importance of understanding its synthesis and chemical behavior.

Physicochemical Properties and Stereochemistry

The defining feature of this compound is its stereochemistry, which is critical to its function. The spatial arrangement of the amino group, methyl group, and the two phenyl rings around the chiral carbon (C2) dictates its interaction with other chiral molecules, be they biological receptors or substrates in a chemical reaction.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molar Mass | 211.30 g/mol | [1] |

| CAS Number | 67659-37-4 | [1] |

| SMILES | CC@@HC(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |

| InChIKey | XNKICCFGYSXSAI-LBPRGKRZSA-N | [1] |

The presence of the two phenyl groups creates significant steric hindrance, which influences its reactivity and binding profile. The (S)-configuration is essential for its selective binding to targets like transition metals and neurotransmitter transporters.[1]

Synthesis of Enantiopure this compound

The production of the enantiomerically pure (S)-form is paramount. Historically, this was achieved through classical resolution, a method that is effective but often inefficient. Modern techniques now favor catalytic asymmetric synthesis for its superior yield, enantioselectivity, and scalability.

Method 1: Classical Resolution of Racemic Mixture

This approach involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent.

-